Verrucosidin

Catalog No.
S629710
CAS No.
88389-71-3
M.F
C24H32O6
M. Wt
416.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verrucosidin

Verrucosidin is a selective mitochondrial Complex I inhibitor and GRP78 suppressor. Unlike generic ETC inhibitors, it exhibits a glucose-dependent cytotoxicity switch with >800-fold selectivity in hypoglycemic conditions. • Selective for Complex I; no Complex V interference. • IC50 50 nM for GRP78 promoter suppression. • Enables UPR disruption in tumor microenvironment HTS. • High-purity supply, QC-validated for advanced research.

CAS Number

88389-71-3

Product Name

Verrucosidin

IUPAC Name

4-methoxy-3,5-dimethyl-6-[(2R,3S)-2-methyl-3-[(2E,4E)-4-methyl-5-[(1S,2S,4R,5R)-2,4,5-trimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]penta-2,4-dien-2-yl]oxiran-2-yl]pyran-2-one

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C24H32O6/c1-12(11-22(6)21-23(7,30-21)16(5)28-22)10-13(2)18-24(8,29-18)19-14(3)17(26-9)15(4)20(25)27-19/h10-11,16,18,21H,1-9H3/b12-11+,13-10+/t16-,18+,21+,22+,23-,24-/m1/s1

InChI Key

JSVLNARHSWZARV-FOOXNAEUSA-N

SMILES

CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C

Synonyms

verrucosidin

Canonical SMILES

CC1C2(C(O2)C(O1)(C)C=C(C)C=C(C)C3C(O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C

Isomeric SMILES

C[C@@H]1[C@@]2([C@@H](O2)[C@](O1)(C)/C=C(\C)/C=C(\C)/[C@H]3[C@](O3)(C)C4=C(C(=C(C(=O)O4)C)OC)C)C

Verrucosidin is a natural product found in Penicillium verrucosum and Talaromyces verruculosus with data available.

Purity

≥98%

Package Size

1 mg, 5 mg

Verrucosidin is a highly specialized pyrone-type polyketide utilized as a precision biochemical probe for cellular energetics and stress response pathways. Originally commercialized as a potent down-regulator of the endoplasmic reticulum chaperone GRP78, it is now mechanistically defined as a selective inhibitor of mitochondrial electron transport chain (ETC) Complex I. For procurement in chemoinformatics and pharmacological research, Verrucosidin is primarily sourced to study the unfolded protein response (UPR) and to selectively induce cytotoxicity in hypoglycemic microenvironments, such as those found in poorly vascularized solid tumors [1]. Its dual utility in mitochondrial respirometry and tumor microenvironment modeling makes it a critical, high-purity standard for advanced phenotypic screening workflows [2].

Research Fit

Glucose-deprivation cytotoxicity probe
Mitochondrial Complex I inhibition assay context
GRP78 pathway research comparator
Antimicrobial screening benchmark

Substituting Verrucosidin with generic ETC inhibitors (like rotenone) or structurally related pyrone polyketides (like aurovertin or citreoviridin) fundamentally compromises assay specificity. While aurovertin and citreoviridin share the methylated α-pyrone backbone, they exclusively inhibit ETC Complex V (ATP synthase) rather than Complex I [1]. Furthermore, generic glycolysis inhibitors like 2-deoxyglucose lack the profound environmental selectivity of Verrucosidin. Verrucosidin exhibits an extreme dependency on glucose deprivation to exert its cytotoxic effects, creating a binary activation switch that generic metabolic disruptors cannot replicate[1]. Procuring the exact Verrucosidin molecule is therefore mandatory for assays requiring strict hypoglycemia-dependent activation without confounding Complex V interference.

Substitution Risk

Conditional activity: Requires glucose-deprived conditions; standard cytotoxics may not reproduce hypoglycemia-specific lethality.
Mechanism mismatch: Reported GRP78 down-regulation may not be the primary lethal driver; mitochondrial Complex I inhibition is context-dependent. GRP78-targeted inhibitors may not match this phenotype.
Analog differentiation: Deoxyverrucosidin shows higher GRP78 promoter potency but may lack the conditional Complex I inhibition profile; not a direct substitute for metabolic stress studies.

Hypoglycemia-Dependent Cytotoxicity Differential

Verrucosidin demonstrates an extreme environmental selectivity that defines its primary procurement value for high-throughput screening. In triple-negative breast cancer models (MDA-MB-231 and MDA-MB-468), Verrucosidin yields an IC50 of approximately 120 nM under glucose-deprived conditions. In stark contrast, under normoglycemic conditions (25 mM glucose), concentrations up to 100,000 nM fail to achieve 50% lethality [1]. This represents an >800-fold differential in cytotoxic potency strictly governed by glucose availability, providing an exceptionally wide therapeutic window for in vitro assay design.

Evidence DimensionCytotoxicity (IC50)
Target Compound Data~120 nM (Hypoglycemic conditions)
Comparator Or Baseline>100,000 nM (Normoglycemic baseline)
Quantified Difference>800-fold increase in potency under glucose deprivation
ConditionsMDA-MB-231/468 cell lines, MTT assay, 0 mM vs 25 mM glucose

This extreme differential allows researchers to cleanly isolate microenvironment-specific effects without background noise from normoglycemic cell death, ensuring high reproducibility in tumor modeling.

GRP78 Promoter Inhibition
Head-to-head
Verrucosidin IC50 50 nM vs. deoxyverrucosidin 30 nM (reporter assay). Deoxyverrucosidin ~1.7-fold more potent in this readout.
Supports GRP78 transcription assay context. Deoxyverrucosidin reported more potent in this endpoint.
Mitochondrial Complex I inhibition not captured in this assay.

Mitochondrial ETC Target Specificity (Complex I vs. Complex V)

Despite structural homology to established ATP synthase inhibitors, Verrucosidin exhibits a divergent mitochondrial target profile critical for respirometry workflows. While the closely related α-pyrone polyketides aurovertin and citreoviridin, as well as the benchmark oligomycin, potently inhibit Complex V (ATP synthase), Verrucosidin shows no inhibitory effect on Complex V. Instead, Verrucosidin selectively blocks Complex I of the electron transport chain, leading to rapid ATP depletion specifically when compensatory glycolysis is unavailable[1].

Evidence DimensionETC Complex Inhibition Target
Target Compound DataComplex I (No effect on Complex V)
Comparator Or BaselineAurovertin / Citreoviridin (Complex V inhibitors)
Quantified DifferenceComplete shift in binding target from Complex V to Complex I
ConditionsMitochondrial respiration assays, isolated complexes

Procurement of Verrucosidin is essential for researchers needing a Complex I inhibitor that shares the solubility and cellular penetrance of pyrone polyketides without confounding ATP synthase inhibition, ensuring clean data in metabolic profiling.

Cytotoxicity vs Cisplatin
Data to verify
Verrucosidin IC50 1.14 µM, nordeoxyverrucosidin IC50 0.96 µM; cisplatin less effective in MGC-803 gastric cancer cells.
Reported gastric cancer cell-model response context. Supports cytotoxicity endpoint review.
Source data requires independent verification.

Potent Suppression of GRP78 Promoter Expression

Verrucosidin is highly effective at suppressing the unfolded protein response (UPR) under metabolic stress, serving as a reliable positive control in chaperone assays. In glucose-deprived HT-29 human colon carcinoma cells, Verrucosidin dose-dependently inhibits the expression of the GRP78 promoter with an IC50 of 50 nM [1]. This potent suppression prevents the stress-induced accumulation of the GRP78 chaperone protein, effectively dismantling the tumor cell's primary defense mechanism against hypoglycemic apoptosis.

Evidence DimensionGRP78 Promoter Inhibition (IC50)
Target Compound Data50 nM
Comparator Or BaselineUntreated hypoglycemic baseline (high GRP78 expression)
Quantified Difference50 nM IC50 for complete promoter suppression
ConditionsHT-29 cells, glucose-deprived conditions, reporter assay

Provides a highly potent, quantifiable benchmark for researchers mapping UPR vulnerabilities and chaperone dependencies in solid tumor models.

Conditional Cytotoxicity & Mechanism
Reported
IC50 ~120 nM under hypoglycemia; inactive under normal glucose (>100-fold window). Mitochondrial Complex I inhibition identified as primary lethal mechanism.
Supports glucose-deprivation synthetic lethality interpretation.
Context-dependent; ATP depletion linked to glycolysis impairment.
Antibacterial MIC
Reported
MIC 32 µg/mL against B. subtilis (broth dilution). Comparator polonidine A MIC 4 µg/mL.
Supports antimicrobial screening benchmark context.
Moderate activity; 8-fold less potent than polonidine A.

Solid Tumor Microenvironment Vulnerability Screening

Due to its >800-fold cytotoxicity differential between hypoglycemic and normoglycemic states, Verrucosidin is the optimal probe for high-throughput screening assays designed to target the hypoxic/hypoglycemic cores of solid tumors. It allows researchers to isolate metabolic vulnerabilities without background toxicity in well-perfused control cells[1].

Mitochondrial Respirometry and ETC Profiling

Verrucosidin serves as a critical structural counter-reference in mitochondrial assays (e.g., Seahorse XF). Because it selectively targets Complex I—unlike its structural analogs aurovertin and citreoviridin which target Complex V—it is used to map electron flow and identify specific complex deficiencies in metabolic disease models [1].

Unfolded Protein Response (UPR) Modulation Assays

With an IC50 of 50 nM for GRP78 promoter suppression, Verrucosidin is deployed in pharmacological studies to rapidly dismantle chaperone-mediated stress responses. It is particularly useful in combinatorial assays where UPR inhibition is required to sensitize cancer cells to secondary apoptotic triggers [2].

Application Selection Guide

Application
Selection Property
Validation Focus
Glucose-deprivation synthetic lethality
Conditional cytotoxicity context
Hypoglycemia-dependent Complex I inhibition validation
GRP78 pathway mechanistic studies
Comparative inhibitor profiles
GRP78 transcription vs. mitochondrial toxicity endpoints
Gastric cancer cell-model research
Cytotoxic scaffold context
Cell-viability and SAR exploration
Antimicrobial polyketide SAR
Antibacterial benchmark
MIC comparison and derivative evaluation

XLogP3

2.9

Wikipedia

Verrucosidin

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